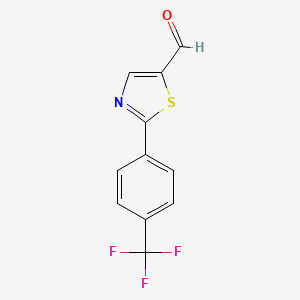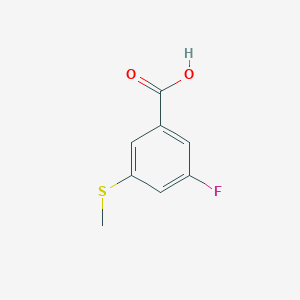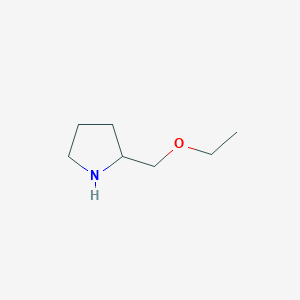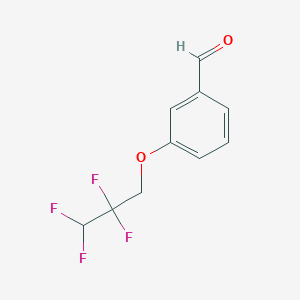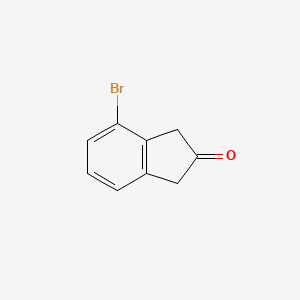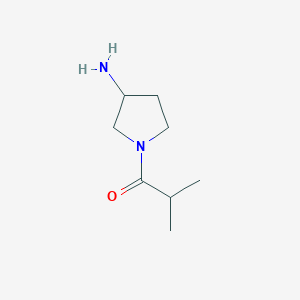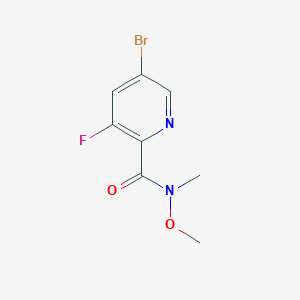
3-Fluoro-4-(methylthio)phenylboronic acid
Overview
Description
3-Fluoro-4-(methylthio)phenylboronic acid is an organoboron compound with the molecular formula C7H8BFO2S. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with a fluoro and a methylthio group.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various enzymes and receptors in the body .
Mode of Action
Boronic acids are often used in suzuki-miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that the compound may interact with its targets through covalent bonding, leading to changes in the targets’ structure and function.
Biochemical Pathways
Boronic acids are known to play a role in various biochemical reactions, including the inhibition of enzymes such as lactate dehydrogenase .
Action Environment
The action, efficacy, and stability of 3-Fluoro-4-(methylthio)phenylboronic acid can be influenced by various environmental factors . These may include pH, temperature, and the presence of other molecules in the environment. For instance, boronic acids are known to be sensitive to pH changes, which can affect their reactivity and stability.
Biochemical Analysis
Biochemical Properties
3-Fluoro-4-(methylthio)phenylboronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. It is known to interact with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This compound can act as a ligand, binding to metal catalysts and enhancing their reactivity. Additionally, it may interact with biomolecules such as nucleic acids and peptides, influencing their structure and function.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . These changes can affect cellular responses to external stimuli, such as growth factors and cytokines. Furthermore, this compound may impact gene expression by interacting with transcription factors and chromatin-modifying enzymes, thereby regulating the transcriptional activity of specific genes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to form covalent bonds with biomolecules, such as enzymes and receptors . This covalent binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, the compound may inhibit proteases by binding to their active sites, preventing substrate cleavage. Additionally, this compound can influence gene expression by binding to DNA or RNA, altering their structure and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat may lead to its decomposition, affecting its efficacy in biochemical assays. Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular processes, including alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular function . At higher doses, it can induce toxic or adverse effects, such as oxidative stress and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical response without causing significant toxicity. These findings highlight the importance of optimizing dosage regimens in preclinical studies to ensure the safety and efficacy of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound can undergo biotransformation through phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can influence the compound’s bioavailability and pharmacokinetics, affecting its overall efficacy in biochemical applications. Additionally, this compound may impact metabolic flux and metabolite levels, altering cellular energy homeostasis and redox balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported across cell membranes through specific transporters, such as organic anion transporters and efflux pumps. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also dependent on its physicochemical properties, such as lipophilicity and molecular size.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may be directed to the nucleus by nuclear localization signals, where it can interact with DNA and transcription factors. Alternatively, this compound may localize to the mitochondria, influencing mitochondrial function and energy production. The subcellular localization of the compound can also affect its stability and degradation, impacting its overall efficacy in biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(methylthio)phenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Suzuki-Miyaura coupling reaction, which employs a palladium catalyst to facilitate the cross-coupling of an aryl halide with a boronic acid or ester. The reaction conditions often include a base, such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(methylthio)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Common Reagents and Conditions
Palladium catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Like potassium carbonate for coupling reactions.
Solvents: Toluene, ethanol, or dimethylformamide (DMF) are commonly used.
Major Products Formed
Biaryl compounds: From Suzuki-Miyaura coupling.
Sulfoxides and sulfones: From oxidation of the methylthio group.
Substituted phenylboronic acids: From nucleophilic aromatic substitution
Scientific Research Applications
3-Fluoro-4-(methylthio)phenylboronic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds via Suzuki-Miyaura coupling.
Medicinal Chemistry: Boronic acids are known to inhibit serine proteases and kinases, making them potential candidates for drug development.
Material Science: It can be used in the synthesis of polymers and other materials with specific electronic properties.
Chemical Biology: Employed in the development of chemical probes and sensors due to its reactivity and ability to form stable complexes with diols.
Comparison with Similar Compounds
Similar Compounds
4-(Methylthio)phenylboronic acid: Similar structure but lacks the fluoro substituent.
4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of a fluoro and methylthio group.
3-Fluoro-4-methoxyphenylboronic acid: Has a methoxy group instead of a methylthio group.
Uniqueness
3-Fluoro-4-(methylthio)phenylboronic acid is unique due to the presence of both fluoro and methylthio substituents on the phenyl ring. This combination of electron-withdrawing and electron-donating groups can significantly influence its reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
(3-fluoro-4-methylsulfanylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO2S/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDNUZUKUGDDGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)SC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620307 | |
| Record name | [3-Fluoro-4-(methylsulfanyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221030-80-4 | |
| Record name | [3-Fluoro-4-(methylsulfanyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
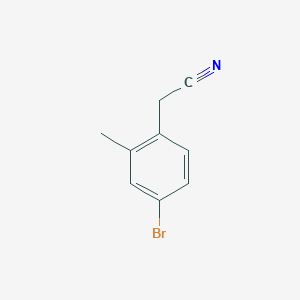
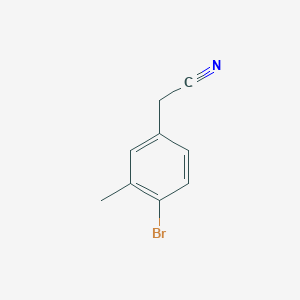

![7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1343156.png)

![5-Hydroxy-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B1343162.png)
